![molecular formula C11H13NO4S B2528529 3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one CAS No. 383148-14-9](/img/structure/B2528529.png)
3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one
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Overview
Description
“3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one” is a chemical compound . It is a versatile material used in scientific research, with unique properties that make it applicable in various fields like drug synthesis, polymer development, and catalysis.
Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 18 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 sulfone .Physical And Chemical Properties Analysis
The molecular formula of “3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one” is C11H13NO4S. The average mass is 255.290 Da and the monoisotopic mass is 255.056534 Da .Scientific Research Applications
Agrochemicals and Plant Growth Regulators
These applications highlight the versatility and potential impact of phenylsulfonyl ethyl oxazolone in scientific research. Researchers continue to explore its properties and applications, making it an exciting area of study . If you need further details or have additional questions, feel free to ask!
Mechanism of Action
Target of Action
Compounds like “3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure of the compound and its functional groups .
Mode of Action
The compound would interact with its target, often by binding to a specific site on the target molecule. This can result in changes to the target’s activity, which can have downstream effects on various biological processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could result in changes to the products of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as the compound’s size, charge, and hydrophobicity can influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits a specific enzyme, it could result in decreased production of the enzyme’s product .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
3-[1-(benzenesulfonyl)ethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-9(12-7-8-16-11(12)13)17(14,15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWRDILEHUFOSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N1CCOC1=O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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